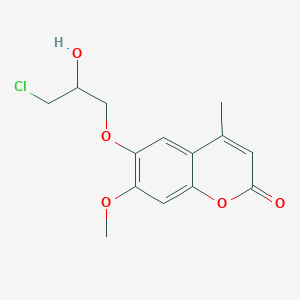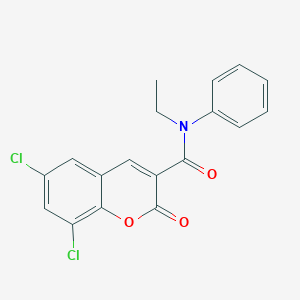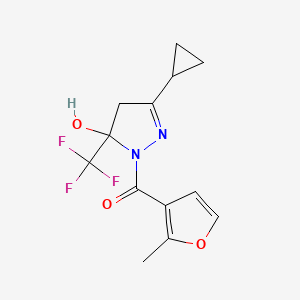
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one, also known as Clodronate, is a bisphosphonate drug that has been used for the treatment of bone disorders such as osteoporosis, Paget's disease, and bone metastases. Clodronate has also been studied for its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases.
Mécanisme D'action
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of osteoclasts, which are responsible for bone resorption. This compound is taken up by osteoclasts and induces apoptosis, leading to a reduction in bone resorption and an increase in bone density. This compound also has anti-inflammatory effects and has been shown to inhibit the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in bone mineral density, a reduction in bone turnover, and a decrease in the incidence of fractures. This compound has also been shown to have anti-inflammatory effects, including a reduction in the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively deplete macrophages in vivo, which allows for the study of their role in various physiological processes. However, this compound has limitations, including potential off-target effects and the need for multiple injections to achieve macrophage depletion.
Orientations Futures
Future research on 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one could focus on its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on other cell types and physiological processes. Finally, the development of more selective and efficient methods for macrophage depletion could improve the utility of this compound in research.
Méthodes De Synthèse
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the condensation of 4-methylcoumarin with chloroacetaldehyde and subsequent reaction with phosphorus trichloride and sodium hydroxide. The final product is obtained by reacting the intermediate with methanol and hydrochloric acid.
Applications De Recherche Scientifique
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various medical fields. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been used to deplete macrophages in vivo and study their role in immune responses. In infectious diseases, this compound has been used to investigate the role of macrophages in host defense against pathogens.
Propriétés
IUPAC Name |
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO5/c1-8-3-14(17)20-11-5-12(18-2)13(4-10(8)11)19-7-9(16)6-15/h3-5,9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGDVNDLHBQBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(CCl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)
![2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096155.png)
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)

![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6096187.png)
![(2-{1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinyl}ethyl)amine trifluoroacetate](/img/structure/B6096204.png)
![4-[4-(2-ethoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6096209.png)
![3-[1-(4-methylphenyl)propyl]pteridin-4(3H)-one](/img/structure/B6096217.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
